molecular formula C11H16N2O B14837506 3-Cyclopropoxy-5-ethyl-N-methylpyridin-4-amine

3-Cyclopropoxy-5-ethyl-N-methylpyridin-4-amine

Cat. No.: B14837506
M. Wt: 192.26 g/mol
InChI Key: RHEQDSKIUXNFBD-UHFFFAOYSA-N
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Description

3-Cyclopropoxy-5-ethyl-N-methylpyridin-4-amine is a chemical compound with the molecular formula C11H16N2O and a molecular weight of 192.26 g/mol . It is a pyridine derivative, characterized by the presence of a cyclopropoxy group at the 3-position, an ethyl group at the 5-position, and a methylamino group at the 4-position of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropoxy-5-ethyl-N-methylpyridin-4-amine can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for carbon-carbon bond formation . This reaction typically employs boron reagents and palladium catalysts under mild conditions. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropoxy-5-ethyl-N-methylpyridin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopropoxy or ethyl groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction pathway and product.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce primary or secondary amines.

Scientific Research Applications

3-Cyclopropoxy-5-ethyl-N-methylpyridin-4-amine has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-5-ethyl-N-methylpyridin-4-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, modulating their activity and affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-Cyclopropoxy-5-ethyl-N-methylpyridin-4-amine include other pyridine derivatives such as:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the cyclopropoxy group, in particular, adds to its structural complexity and potential for diverse applications.

Properties

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

3-cyclopropyloxy-5-ethyl-N-methylpyridin-4-amine

InChI

InChI=1S/C11H16N2O/c1-3-8-6-13-7-10(11(8)12-2)14-9-4-5-9/h6-7,9H,3-5H2,1-2H3,(H,12,13)

InChI Key

RHEQDSKIUXNFBD-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN=CC(=C1NC)OC2CC2

Origin of Product

United States

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